5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound features a thiophene moiety, which is a sulfur-containing heterocycle, attached to the ethyl group of the oxazole ring. The presence of the methyl group at the 5-position adds to its structural complexity and potential biological activity.
Mechanism of Action
Target of Action
It’s known that thiophene and its derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Isoxazole, another component of the compound, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
The thiophene and isoxazole moieties in the compound are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Compounds containing thiophene and isoxazole moieties are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the construction of the oxazole ring followed by the introduction of the thiophene and ethylamine components. One common approach is the cyclodehydration of amino acids or their derivatives to form the oxazole ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The thiophene and oxazole moieties are known to exhibit biological activity, making this compound a potential candidate for drug discovery. It can be used in the development of new pharmaceuticals targeting various diseases.
Medicine: Due to its structural similarity to biologically active molecules, this compound can be explored for its therapeutic potential. It may be used in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings, such as 2-methylthiophene and 3-thiophene carboxylic acid.
Oxazole derivatives: Compounds with oxazole rings, such as 2-phenyloxazole and 4-methyl-1,2-oxazole.
Uniqueness: 5-Methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of thiophene and oxazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYLFKPDZSDGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.